molecular formula C13H14O3 B13568476 1-(6-Methoxybenzofuran-2-yl)-2-methylpropan-1-one

1-(6-Methoxybenzofuran-2-yl)-2-methylpropan-1-one

Cat. No.: B13568476
M. Wt: 218.25 g/mol
InChI Key: MWESTIBKQSTGNB-UHFFFAOYSA-N
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Description

1-(6-Methoxybenzofuran-2-yl)-2-methylpropan-1-one is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of a methoxy group at the 6th position of the benzofuran ring and a methylpropanone group at the 2nd position. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methoxybenzofuran-2-yl)-2-methylpropan-1-one typically involves the reaction of 6-methoxysalicylaldehyde with chloroacetone in the presence of a base such as potassium carbonate. This reaction forms the benzofuran ring through a cyclization process . The reaction conditions generally include:

    Solvent: Methanol or ethanol

    Temperature: Room temperature to reflux

    Catalyst/Base: Potassium carbonate or sodium hydroxide

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction . These methods allow for better control over reaction conditions and can reduce the reaction time significantly.

Chemical Reactions Analysis

1-(6-Methoxybenzofuran-2-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(6-Methoxybenzofuran-2-yl)-2-methylpropan-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and signaling pathways involved in cancer cell proliferation and survival. For example, it may induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating caspase pathways .

Comparison with Similar Compounds

1-(6-Methoxybenzofuran-2-yl)-2-methylpropan-1-one can be compared with other benzofuran derivatives such as:

Properties

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

1-(6-methoxy-1-benzofuran-2-yl)-2-methylpropan-1-one

InChI

InChI=1S/C13H14O3/c1-8(2)13(14)12-6-9-4-5-10(15-3)7-11(9)16-12/h4-8H,1-3H3

InChI Key

MWESTIBKQSTGNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CC2=C(O1)C=C(C=C2)OC

Origin of Product

United States

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